1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione
Overview
Description
1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of xanthine, a purine base found in many natural products. This compound is structurally related to caffeine, a well-known stimulant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3,7-trimethylxanthine with benzylamine under specific conditions to introduce the phenylmethylamino group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the phenylmethylamino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including its role as a central nervous system stimulant and its effects on cardiovascular health.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain consumer products.
Mechanism of Action
The compound exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness . Additionally, it inhibits phosphodiesterase, resulting in elevated levels of cyclic AMP and enhanced cellular signaling .
Comparison with Similar Compounds
1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione is unique due to its specific structural modifications. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar central nervous system effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in respiratory therapies for its bronchodilator effects.
These compounds share a common xanthine backbone but differ in their methylation patterns and additional functional groups, leading to variations in their pharmacological profiles .
Properties
IUPAC Name |
8-(benzylamino)-1,3,7-trimethylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVXMQUYMRVXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156394 | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130187-58-5 | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130187585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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